1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone
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Overview
Description
1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone is a chemical compound with the molecular formula C7H12O4 It is characterized by the presence of a dioxane ring, which is a six-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a hydroxymethyl-substituted dioxane with ethanone under acidic or basic conditions to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in ethanone can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone involves its interaction with specific molecular targets. The hydroxymethyl and ethanone groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The dioxane ring structure may also play a role in the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-Methoxy-4-(3-methoxy-5-methylphenoxy)-6-methylphenyl]ethanone
- 1-[4-(3-(Hydroxymethyl)-5-methoxyphenoxy)-2-methoxy-6-methylphenyl]ethanone
Uniqueness
1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone is unique due to its specific dioxane ring structure and the presence of both hydroxymethyl and ethanone functional groups.
Properties
Molecular Formula |
C7H12O4 |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1-[6-(hydroxymethyl)-1,4-dioxan-2-yl]ethanone |
InChI |
InChI=1S/C7H12O4/c1-5(9)7-4-10-3-6(2-8)11-7/h6-8H,2-4H2,1H3 |
InChI Key |
ZWUISMMMUMDJNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1COCC(O1)CO |
Origin of Product |
United States |
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